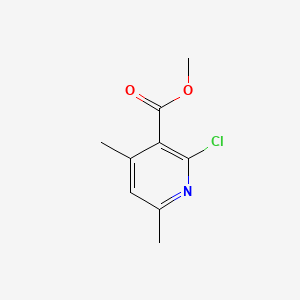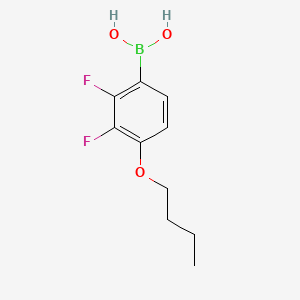
(4-Butoxy-2,3-difluorophenyl)boronic acid
Übersicht
Beschreibung
“(4-Butoxy-2,3-difluorophenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
This compound is used in the Suzuki-Miyaura cross-coupling reactions which show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines . It can be selectively obtained in good yields after purification on column chromatography .Molecular Structure Analysis
The molecular formula of “(4-Butoxy-2,3-difluorophenyl)boronic acid” is C10H13BF2O3 . The InChI key is NVIGFYPVKZNNAZ-UHFFFAOYSA-N .Chemical Reactions Analysis
“(4-Butoxy-2,3-difluorophenyl)boronic acid” is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It also reacts with aryl aldehydes using Ni catalyst to produce Flurodiarylmethanols .Physical And Chemical Properties Analysis
“(4-Butoxy-2,3-difluorophenyl)boronic acid” is a solid substance with a molecular weight of 230.02 . It is stored in an inert atmosphere at 2-8°C . The solubility of this compound varies depending on the solvent used .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions in Organic Synthesis
Specific Scientific Field
Organic chemistry, particularly transition metal-catalyzed cross-coupling reactions.
(4-Butoxy-2,3-difluorophenyl)boronic acid
serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, allowing the connection of diverse fragments. The success of SM coupling lies in its mild reaction conditions and functional group tolerance.
Experimental Procedure
Results
- Example : In the synthesis of (−)-FR182877, this reagent facilitates the late-stage coupling of key fragments, yielding the product in an 84% isolated yield .
Detection of Explosives
Specific Scientific Field
Analytical chemistry and sensor development.
(4-Butoxy-2,3-difluorophenyl)boronic acid
can be employed for detecting explosives through the formation of conjugated fluorodiazaborinines.
Experimental Procedure
Results
Liquid Crystalline Compounds
Specific Scientific Field
Materials science and liquid crystal research.
(4-Butoxy-2,3-difluorophenyl)boronic acid
contributes to the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls.
Experimental Procedure
Results
Cross-Coupling Reactions in Organic Synthesis
Experimental Procedure
Results
- Example : In the synthesis of (−)-FR182877, this reagent facilitates the late-stage coupling of key fragments, yielding the product in an 84% isolated yield .
Detection of Explosives
Experimental Procedure
Results
Liquid Crystalline Compounds
Experimental Procedure
Results
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-butoxy-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGFYPVKZNNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709239 | |
| Record name | (4-Butoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10709239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxy-2,3-difluorophenyl)boronic acid | |
CAS RN |
156487-12-6 | |
| Record name | B-(4-Butoxy-2,3-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10709239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-butoxy-2,3-difluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

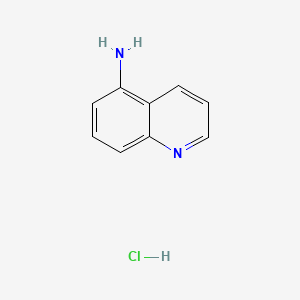
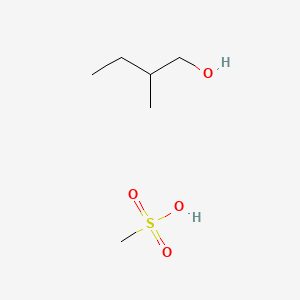
![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)
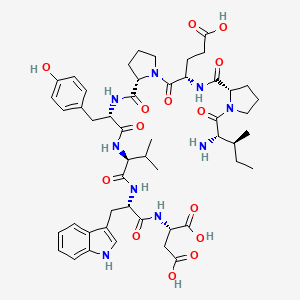
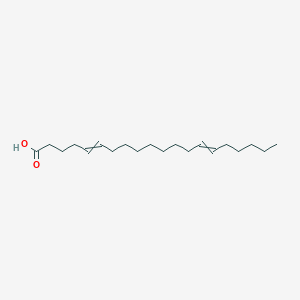
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
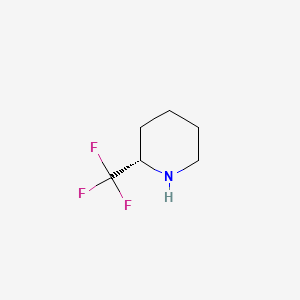
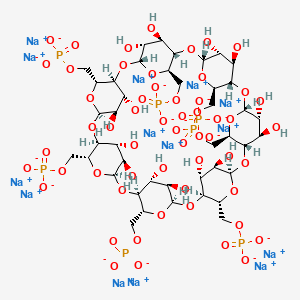
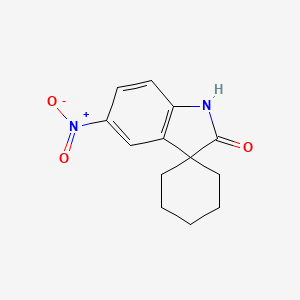
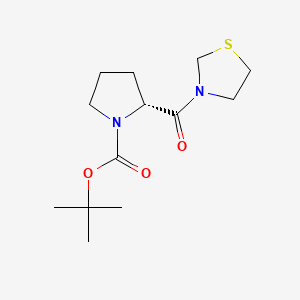
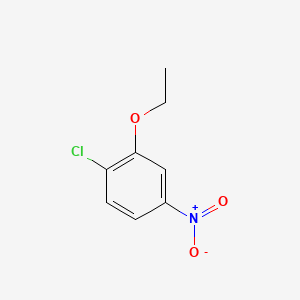
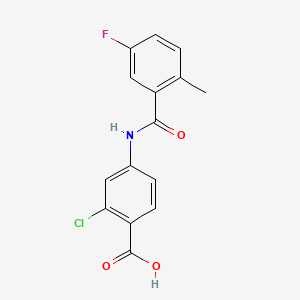
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
